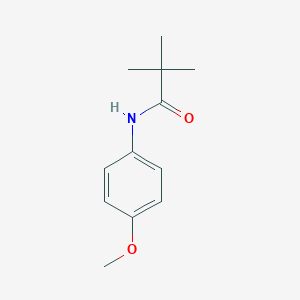

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWTFVXZCJZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334721 | |

| Record name | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56619-94-4 | |

| Record name | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

CAS Number: 56619-94-4

Introduction

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(4-methoxyphenyl)pivalamide, is an aromatic amide that has garnered interest in medicinal chemistry and organic synthesis. Its structure, featuring a pivaloyl group attached to a methoxy-substituted aniline, provides a scaffold for the development of novel compounds with potential therapeutic applications. This guide offers a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers, scientists, and professionals in drug development.

Chemical Properties and Characterization

This compound is a stable crystalline solid at room temperature. A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 56619-94-4 | [NIST[1], PubChem[2]] |

| Molecular Formula | C₁₂H₁₇NO₂ | [NIST[1], PubChem[2]] |

| Molecular Weight | 207.27 g/mol | [PubChem[2]] |

| Appearance | White crystalline solid | [Smolecule[3]] |

| Melting Point | 78-80 °C (for a related compound) | [Smolecule[3]] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [Smolecule[3]] |

Spectral Data:

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum obtained through electron ionization.[1]

-

Infrared (IR) Spectroscopy: The NIST WebBook also contains the IR spectrum for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data are available for this compound in the PubChem database.[2] While specific peak assignments are not detailed here, this information is crucial for structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-methoxyaniline with pivaloyl chloride. This reaction is a standard method for amide bond formation.

Experimental Protocol

The following protocol is adapted from established synthetic procedures for similar N-aryl amides.

Materials:

-

4-methoxyaniline

-

Pivaloyl chloride

-

Anhydrous chloroform (CHCl₃) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (for crystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxyaniline in anhydrous chloroform.

-

Slowly add pivaloyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with chloroform.

-

Wash the organic layer sequentially with 1 M HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to yield this compound as a crystalline solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reactive pivaloyl chloride.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the acylation reaction to completion.

-

Aqueous Washes: The acid wash removes any unreacted 4-methoxyaniline, while the bicarbonate wash neutralizes any remaining acid and removes acidic byproducts.

-

Recrystallization: This final purification step is essential to obtain a product of high purity, which is critical for subsequent applications and analytical characterization.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity and Stability

The amide functionality in this compound is generally stable under neutral conditions. The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The amide bond can be hydrolyzed under strong acidic or basic conditions, yielding 4-methoxyaniline and pivalic acid. The stability of related N-aryl amides has been explored in the context of their use as building blocks in the synthesis of more complex molecules.[5]

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is not extensively reported, the broader class of N-aryl amides and compounds with the N-(4-methoxyphenyl) moiety have shown promise in several therapeutic areas.

-

Anthelmintic Activity: A structurally related compound, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis.[6][7] This suggests that the N-(4-methoxyphenyl)amide scaffold could be a valuable starting point for the development of new anti-parasitic agents.

-

Anti-inflammatory and Analgesic Potential: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide has been investigated as an intermediate in the synthesis of potential analgesics and anti-inflammatory drugs.[5] The structural similarity suggests that the 4-methoxy isomer may also possess or be a precursor to compounds with similar activities.

-

Anticancer Properties: Some N-aryl amides have been studied for their potential anticancer activities.[3] The specific substitution pattern of this compound could be explored in this context.

The versatility of the N-(4-methoxyphenyl)amide structure makes it a valuable intermediate in organic synthesis, allowing for further functionalization to create a diverse library of compounds for biological screening.[5]

Conclusion

This compound is a readily synthesizable compound with a stable chemical structure. Its characterization is well-documented, providing a solid foundation for its use in further research. The established biological activities of related compounds highlight the potential of this molecule and its derivatives in the fields of medicinal chemistry and drug discovery, particularly in the development of new anthelmintic and anti-inflammatory agents. This technical guide provides a comprehensive starting point for researchers interested in exploring the chemistry and potential applications of this versatile compound.

References

-

PubChem. This compound. [Link]

-

Razzoqova, M. K., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 885–890. [Link]

-

PubChem. 4,4'-Dimethoxydiphenylamine. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubChem. N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. [Link]

-

ATB. N-(4-Methoxyphenyl)-2-methylpropanamide | C11H15NO2 | MD Topology | NMR | X-Ray. [Link]

-

ChemSynthesis. 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide. [Link]

-

Richard, J. P., et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 133(29), 11141–11149. [Link]

-

Silva, T. C., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e01807-22. [Link]

-

Silva, T. C., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e0180722. [Link]

-

Beilstein Journals. (2014). Supplementary Information. [Link]

-

Hsiao, S.-H., et al. (2015). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Advances, 5(36), 28163–28174. [Link]

-

NIST. Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. [Link]

-

NIST. Propanamide, N-(4-methoxyphenyl)-. [Link]

-

Belov, A. S., et al. (2021). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Russian Chemical Bulletin, 70(8), 1547–1554. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

Sources

- 1. Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl- [webbook.nist.gov]

- 2. This compound | C12H17NO2 | CID 521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE | 698395-67-4 [smolecule.com]

- 4. Propanamide, N-(4-methoxyphenyl)- [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a significant amide derivative with applications in pharmaceutical research and organic synthesis. This document delves into the compound's structural attributes, spectral characteristics, and essential safety and handling protocols. A detailed, field-proven synthesis methodology is presented, accompanied by expert insights into the rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Introduction

This compound, also known as N-(p-anisyl)pivalamide, is a member of the substituted amide family of organic compounds. Its structure, featuring a methoxy-substituted phenyl ring linked to a pivaloyl group, imparts a unique combination of properties that make it a valuable intermediate in various chemical syntheses. The presence of the amide linkage is a cornerstone of many pharmaceutical compounds and polymers.[1] Understanding the fundamental physical and chemical characteristics of this molecule is paramount for its effective utilization in research and development. This guide aims to provide a detailed technical resource, consolidating critical data and experimental protocols to facilitate its application in the laboratory.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | N-(p-anisyl)pivalamide, N-pivaloylanisidine | [2] |

| CAS Number | 56619-94-4 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Melting Point | 137 - 138 °C | [3] |

| Boiling Point | Not experimentally determined. | |

| Appearance | White crystalline solid (needles) | [4] |

| Solubility | Slightly soluble in water.[3] Expected to be soluble in organic solvents like methanol, ethanol, acetone, dichloromethane, and DMSO based on the principle of "like dissolves like".[5] | |

| LogP (Octanol/Water Partition Coefficient) | 2.5 (Computed) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of p-anisidine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Reaction Scheme

Caption: Experimental workflow for the synthesis.

Structural and Spectral Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Methoxy Protons: A singlet at approximately δ 3.8 ppm, integrating to three protons.

-

Amide Proton: A broad singlet (N-H) which can appear over a wide range (typically δ 7.5-8.5 ppm), the position of which is dependent on concentration and solvent.

-

tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 176-178 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 114-156 ppm). The carbon attached to the methoxy group will be the most downfield among the aromatic carbons.

-

Methoxy Carbon: A signal around δ 55 ppm. [6]* tert-Butyl Carbons: Two signals: one for the quaternary carbon (around δ 39 ppm) and one for the three equivalent methyl carbons (around δ 27 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl groups and potentially just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. [7]* N-H Bend (Amide II band): An absorption in the region of 1510-1570 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 207. The fragmentation pattern is expected to be dominated by cleavages characteristic of amides and aromatic ethers.

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group, leading to a fragment corresponding to the tert-butyl cation (m/z = 57), which is often the base peak. [8]* McLafferty Rearrangement: While less common for pivalamides, it is a potential fragmentation pathway for amides.

-

Cleavage of the Amide Bond: Fragmentation can occur at the C-N bond.

-

Loss of Methyl Group: Loss of a methyl radical from the tert-butyl group.

Solubility and Stability

This compound is slightly soluble in water and is expected to be soluble in a range of organic solvents, including alcohols (methanol, ethanol), ketones (acetone), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMSO, DMF). Its stability is generally good under standard laboratory conditions. Hydrolysis of the amide bond can occur under strong acidic or basic conditions, particularly at elevated temperatures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a well-defined organic compound with a range of applications in chemical synthesis. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed and reliable synthesis protocol, and essential information on its structural characterization and safe handling. The data and procedures presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently and effectively utilize this compound in their work.

References

-

Gowda, B. T., et al. (2009). N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2777. [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Govindarajan, M., & Perumalsamy, M. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemSrc. (2025, August 27). N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Wikipedia. (2025, August 25). Pivalamide. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Journal of the Institute of Science and Technology, 9(2), 823-834. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Retrieved from [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

-

Kumar, R., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 8(8), x230807. [Link]

-

Ekins, S., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(10), 1176-1181. [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. Retrieved from [Link]

-

Jackson, G., et al. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 56(1), e4667. [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, 2,2-dimethyl-N-(4-methylphenyl)- - Optional[13C NMR] - Chemical. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2,4-dimethylphenyl)propanamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

Sources

- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H17NO2 | CID 521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-2,2-dimethylpropanamide, a significant amide derivative with applications in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, structural characteristics, and a validated synthetic protocol. Furthermore, it explores the compound's reactivity, safety considerations, and its emerging role as a scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile molecule.

Introduction: The Significance of the Pivalamide Scaffold

Pivalamide derivatives, characterized by a sterically demanding tert-butyl group, represent a class of compounds with unique physicochemical properties that are highly valuable in medicinal chemistry.[1] The bulky nature of the pivaloyl group can influence molecular conformation, enhance metabolic stability, and modulate interactions with biological targets. This compound, the subject of this guide, incorporates this pivalamide moiety attached to a methoxy-substituted phenyl ring, a common feature in many pharmacologically active agents. This combination of structural motifs makes it a compound of interest for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | N-(4-Methoxyphenyl)pivalamide, N-pivaloylanisidine | [2] |

| CAS Number | 56619-94-4 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | White crystalline solid (needles) | |

| Melting Point | 82-84 °C (for the related N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide) | [3] |

Structural Elucidation

The molecular structure of this compound has been determined by X-ray crystallography, revealing key conformational features.

Crystal Structure

In the solid state, the amide plane is not coplanar with the aromatic ring. The dihedral angle between the amide group (N—C=O) and the benzene ring is approximately 33.9°. This twisted conformation is stabilized by an intramolecular C—H···O hydrogen bond. The methoxy group lies nearly in the plane of the benzene ring. In the crystal lattice, molecules are linked into chains by intermolecular N—H···O hydrogen bonds.

Caption: 2D representation of this compound.

Spectroscopic Data

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 207.[2] Key fragmentation patterns include the loss of the tert-butyl group, leading to a prominent peak.

The IR spectrum is characterized by absorption bands corresponding to the functional groups present in the molecule. Key absorptions are expected for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and C-O stretching of the methoxy group. A representative vapor phase IR spectrum is available in public databases.[2]

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the methoxy group, and distinct signals for the aromatic protons on the disubstituted benzene ring, likely appearing as two doublets. A broad singlet for the amide N-H proton would also be present.

-

¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the amide, the methoxy carbon, and the aromatic carbons.[2]

Synthesis of this compound

A reliable and high-yielding synthesis of this compound involves the acylation of 4-methoxyaniline with pivaloyl chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from a published crystallographic study.

Materials:

-

4-Methoxyaniline

-

Pivaloyl chloride

-

Chloroform (CHCl₃)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

To a solution of pivaloyl chloride (1.0 mmol) in chloroform, add 4-methoxyaniline (3.5 mmol).

-

Heat the reaction mixture at reflux under a nitrogen atmosphere for 5 hours.

-

After cooling to room temperature, dilute the reaction mixture with chloroform.

-

Wash the organic layer sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the residue from methanol to afford this compound as white needles (84% yield).

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the amide functional group. Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion.[4] However, they can undergo hydrolysis to the corresponding carboxylic acid and amine under forceful acidic or basic conditions.[5] The N-H bond of the secondary amide can be deprotonated by a strong base, and the resulting amidate can participate in various reactions. The aromatic ring can undergo electrophilic substitution reactions, with the methoxy and amide groups influencing the regioselectivity.

Applications in Drug Discovery and Development

The pivalamide scaffold is of significant interest in medicinal chemistry. Its derivatives have been explored as multi-target enzyme inhibitors, for example, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research.[1] The steric bulk of the tert-butyl group can be exploited to enhance selectivity and potency. Furthermore, pivalamide-containing compounds have been investigated as potential anticancer agents.[1] this compound serves as a valuable intermediate for the synthesis of more complex molecules within these and other therapeutic areas.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, general precautions for handling similar amide compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

For related compounds, hazards such as skin and eye irritation have been noted. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yielding synthesis. Its structural features, particularly the pivalamide moiety, make it a valuable building block in the design and synthesis of novel compounds for drug discovery and materials science. This technical guide provides a solid foundation of its chemical and physical properties, synthesis, and potential applications, serving as a useful resource for researchers in the field.

References

-

Grokipedia. (n.d.). Pivalamide. Grokipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521748, this compound. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Chemistry Steps. Retrieved from [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

-

R Discovery. (n.d.). N-aryl Amides Research Articles. R Discovery. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. Retrieved from [Link]

-

Wikipedia. (2025). Pivalamide. Wikipedia. Retrieved from [Link]

- Jadhava, S. N., et al. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl- (CAS 56619-94-4). Cheméo. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of N-(hetero)aryl amides. Reaction conditions as stated in Table 1, entry 1. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15414709, N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. PubChem. Retrieved from [Link]

-

Saeed, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Chemistry Steps. Retrieved from [Link]

- TCI Chemicals. (n.d.).

- Beilstein Journals. (n.d.).

-

ChemSynthesis. (2025). N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. ChemSynthesis. Retrieved from [Link]

- Fisher Scientific. (2009).

- CymitQuimica. (2026).

- Russian Journal of General Chemistry. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Russian Journal of General Chemistry.

- Google Patents. (n.d.). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.

-

SpectraBase. (n.d.). N-[2-(4-methoxyphenyl)ethyl]propanamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ATB. (n.d.). N-(4-Methoxyphenyl)-2-methylpropanamide | C11H15NO2 | MD Topology | NMR | X-Ray. ATB. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[2-(4-methoxyphenyl)ethyl]propanamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a compound of interest for its potential applications in medicinal chemistry.

Compound at a Glance: this compound

-

IUPAC Name: this compound[4]

-

Chemical Structure:

Caption: Chemical Structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its distinct structural features offer clues to its solubility behavior.

Molecular Structure Analysis:

-

Aromatic Ring and Methoxy Group: The methoxyphenyl group introduces polarity and potential for π-π stacking interactions. The ether linkage of the methoxy group can act as a hydrogen bond acceptor.

-

Amide Linkage: The secondary amide group is a key feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).[7][8] This significantly influences its potential for interaction with polar and protic solvents.

-

tert-Butyl Group: The bulky, nonpolar tert-butyl group introduces steric hindrance and significant hydrophobic character, which will tend to decrease solubility in polar, aqueous solvents.

Predictive Framework using Hansen Solubility Parameters (HSP):

Hansen Solubility Parameters provide a more quantitative approach to the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]

The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. While experimentally determined HSP values for this compound are not available, predictive software or group contribution methods can be employed to estimate them.[10][11]

Expected Solubility Trends:

Based on its structure, the following trends can be hypothesized:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the polar amide and methoxy groups.

-

Moderate Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol). While these solvents can hydrogen bond with the amide group, the large hydrophobic tert-butyl group may limit extensive solubility.

-

Low Solubility: In nonpolar solvents such as hexanes and toluene, due to the significant polarity of the amide and methoxy functionalities.

-

Poor Aqueous Solubility: The molecule's large nonpolar surface area, contributed by the aromatic ring and the tert-butyl group, is likely to make it poorly soluble in water, despite the presence of hydrogen bonding groups. The predicted octanol-water partition coefficient (logPoct/wat) of 2.680 suggests a preference for lipophilic environments.[6]

Experimental Determination of Solubility

Given the absence of comprehensive literature data, experimental determination is crucial. The "gold standard" for measuring the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[12] For higher throughput screening in early drug discovery, Kinetic Solubility Assays are often employed.[13][14]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a robust and reliable protocol.[12]

Experimental Protocol:

-

Preparation:

-

Ensure the purity of this compound and all solvents.

-

Prepare a series of vials with the chosen solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, DMSO, hexane).

-

-

Execution:

-

Add an excess amount of solid this compound to each vial. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[12][15]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a syringe filter with a material compatible with the solvent, e.g., PTFE) is required.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[16]

-

-

Data Validation:

-

To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility value should be consistent between the later time points.[17]

-

High-Throughput Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early drug discovery to flag potential issues.[18][19] This method typically involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.

-

Incubation: Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[16]

-

Precipitation Detection: Measure the amount of precipitation, which indicates the limit of solubility under these kinetic conditions. This can be done using:

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | Polar Protic | 25 | Experimental Data | Experimental Data | Shake-Flask |

| PBS (pH 7.4) | Polar Protic | 25 | Experimental Data | Experimental Data | Shake-Flask |

| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data | Shake-Flask |

| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data | Shake-Flask |

| DMSO | Polar Aprotic | 25 | Experimental Data | Experimental Data | Shake-Flask |

| Hexane | Nonpolar | 25 | Experimental Data | Experimental Data | Shake-Flask |

Interpreting the Results:

The obtained solubility data will provide critical insights for drug development. Poor aqueous solubility (often defined as <10 µg/mL) can be a major hurdle, potentially leading to low oral bioavailability.[2][3] In such cases, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance solubility and ensure adequate drug exposure in vivo.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their research and development efforts. A comprehensive understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of a promising compound into a viable therapeutic agent.

References

-

The Importance of Solubility for New Drug Molecules. (2020). Molecules, 25(8), 1844. Available at: [Link]

-

Ruelle, P., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical research, 11(2), 201–205. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Also available from PubMed Central. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3436–3443. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

de Campos, V. E., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 107-117. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl- (CAS 56619-94-4). Available at: [Link]

-

Stefanis, E., & Panayiotou, C. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(1), 820–829. Available at: [Link]

-

Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 7(6), 546–552. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter of the solvent used for the dissolution test of polyamide 6 and the test result. Available at: [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Chemsrc. (n.d.). N,N-Dimethylpropanamide. Available at: [Link]

-

Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). C5H10NO+. PubChem Compound Database. Available at: [Link]

-

Cheméo. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-fluoro-. Available at: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H17NO2 | CID 521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl- [webbook.nist.gov]

- 6. Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl- (CAS 56619-94-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scielo.br [scielo.br]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Multifaceted Biological Potential of N-(4-methoxyphenyl) Amides: A Technical Guide for Drug Discovery Professionals

Abstract

The N-(4-methoxyphenyl) amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this chemical class, synthesizing key findings from preclinical research. We delve into the antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Introduction: The Versatility of the N-(4-methoxyphenyl) Amide Moiety

The N-(4-methoxyphenyl) amide moiety is a key pharmacophore found in a variety of biologically active compounds. The presence of the methoxy group on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical determinants of pharmacological activity. The amide linkage provides a site for hydrogen bonding and can adopt different conformations, allowing for versatile interactions with biological targets. This unique combination of features has made the N-(4-methoxyphenyl) amide scaffold a fertile ground for the discovery of new drugs across multiple therapeutic areas. This guide will systematically explore the significant biological activities associated with this promising class of molecules.

Antimicrobial Activity: A Renewed Approach to Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-(4-methoxyphenyl) amide derivatives have shown encouraging activity against a range of bacterial and fungal pathogens.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potential of N-(4-methoxyphenyl) amides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values provide a measure of the lowest concentration of the compound required to inhibit visible growth and to kill 99.9% of the microbial population, respectively.

| Compound Type | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Fatty Acid Derived N-(4-methoxybenzyl)amides | Staphylococcus aureus | 25-50 | 50-100 |

| Escherichia coli | 50-100 | 100-200 | |

| Candida albicans | 12.5-25 | 25-50 | |

| Isoxazole-Carboxamide Derivatives | Various Bacteria | 16-64 | Not Reported |

Note: The data presented are representative values from various studies and may not reflect the full spectrum of tested compounds and microorganisms.

Proposed Mechanism of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, a prominent hypothesis for some N-(4-methoxyphenyl) amides involves the disruption of microbial DNA integrity. It is suggested that these compounds may intercalate with DNA or inhibit enzymes crucial for DNA replication and repair, leading to microbial cell death.

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Standardized microbial inoculum (0.5 McFarland standard)

-

N-(4-methoxyphenyl) amide compound stock solution

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the N-(4-methoxyphenyl) amide compound in the broth directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

-

Inoculum Preparation: Suspend isolated microbial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anticonvulsant Properties: Targeting Neurological Disorders

Several N-(4-methoxyphenyl) amide derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.

Efficacy in Preclinical Seizure Models

The anticonvulsant potential of these compounds is primarily evaluated using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to model absence seizures.

| Compound Structure | MES Test (ED₅₀ mg/kg) | PTZ Test (ED₅₀ mg/kg) |

| (Z)-N-(4-Methoxyphenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | Active at 100 and 300 mg/kg | Potent activity |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-(4-methoxyphenyl)acetamide | 75% protection at 20 mg/kg | Active |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Structure-Activity Relationship (SAR) Insights

Studies on various N-(4-methoxyphenyl) amide analogs have revealed key structural features that influence their anticonvulsant activity. For instance, the nature and position of substituents on other aromatic rings within the molecule can significantly impact efficacy in both MES and PTZ models.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model to assess the ability of a compound to prevent seizure spread.[2]

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

Male CF-1 or C57BL/6 mice (or Sprague-Dawley rats)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductive solution (0.9% saline)

-

Test compound and vehicle

Procedure:

-

Animal Preparation and Dosing: Administer the test compound or vehicle to the animals at various doses and at a predetermined time before the test.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact.[2] Place the corneal electrodes on the eyes of the animal.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).[2]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Abolition of this phase is considered protection.[2]

Caption: Workflow for the Maximal Electroshock (MES) test.

Anti-Inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Certain N-(4-methoxyphenyl) amides and structurally related compounds have exhibited potent anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of some of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-(4-methoxyphenyl) amides may interfere with this cascade by preventing the phosphorylation and degradation of IκBα.[3]

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Activity: Inducing Programmed Cell Death

The development of novel anticancer agents remains a critical area of research. N-(4-methoxyphenyl) amides have demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these compounds is initially screened using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Benzoyltaurinamide Derivatives | SH-SY5Y (Neuroblastoma) | 15.7 - 19.9 |

| MDA-MB-231 (Breast Cancer) | 15.7 - 33.9 | |

| Isoxazole-Carboxamide Derivatives | Hep3B (Liver Cancer) | Potent Activity |

| Quinazoline Derivatives | Various | 0.002 (EC₅₀ for apoptosis) |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Induction of Apoptosis: A Key Anticancer Mechanism

A primary mechanism by which N-(4-methoxyphenyl) amides exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases (caspase-3 and caspase-9), coupled with the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[5]

Caption: Intrinsic apoptotic pathway induction.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

96-well cell culture plates

-

Human cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of the N-(4-methoxyphenyl) amide compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[6] The absorbance is directly proportional to the number of viable cells.

Expanding the Therapeutic Horizon: Antiviral and Neuroprotective Potential

Beyond the well-established activities, emerging research suggests that N-(4-methoxyphenyl) amides may also possess antiviral and neuroprotective properties.

Antiviral Activity

Certain N-phenylbenzamide derivatives containing the 4-methoxyphenyl moiety have demonstrated promising antiviral activity against Hepatitis B virus (HBV) and Enterovirus 71 (EV71).[8][9] The anti-HBV mechanism may involve the upregulation of the host antiviral factor APOBEC3G.[8]

Neuroprotective Effects

The N-(4-methoxyphenyl) scaffold has been incorporated into molecules with neuroprotective properties. Some of these compounds have been shown to protect against oxidative stress-induced neuronal damage, a key factor in neurodegenerative diseases.[10] The neuroprotective mechanism is thought to involve the enhancement of antioxidant defenses within neuronal cells.

Conclusion and Future Directions

The N-(4-methoxyphenyl) amide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects, underscore the significant potential of this chemical class. Future research should focus on elucidating the precise molecular targets and signaling pathways for these compounds to enable rational drug design and optimization. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into novel therapies for a wide range of human diseases.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC - PubMed Central. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

MTT Cell Assay Protocol. [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

-

Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives. National Institutes of Health. [Link]

-

Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. PubMed. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. PubMed. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. PubMed. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. [Link]

-

Anticancer Activity of Novel Amide Methoxyphenyl Derivatives. An-Najah Repository. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. National Institutes of Health. [Link]

-

Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. PubMed Central. [Link]

-

Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. [Link]

-

Synthesis and anti-hepatitis B virus activity of C4 amide-substituted isosteviol derivatives. PubMed. [Link]

-

Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. MDPI. [Link]

-

Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. PubMed. [Link]

-

Effect of anti-inflammatory drugs on the NF-κB activation of HEK293 cells. ResearchGate. [Link]

-

Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. PubMed. [Link]

-

Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments. PubMed Central. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central. [Link]

-

Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PMC - PubMed Central. [Link]

Sources

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.najah.edu [repository.najah.edu]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide for Research and Development Personnel

Introduction

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (CAS: 56619-94-4) is a chemical compound utilized in various research and development settings. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. It is imperative to note that the toxicological properties of this specific substance have not been fully investigated[1]. Therefore, this document adopts a precautionary principle, grounding its recommendations in the known hazards of structurally similar compounds and established best practices for chemical safety.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 56619-94-4 | PubChem[2] |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[2] |

| Synonyms | N-(4-Methoxyphenyl)pivalamide | PubChem[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.27 g/mol | PubChem[2] |

| Physical State | Solid (Assumed based on structure) | N/A |

| XLogP3 | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Section 2: Hazard Evaluation and Risk Mitigation

Given the absence of comprehensive toxicological data for this compound, a risk assessment must be based on the GHS classifications of its positional isomer, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, and other related amides. This approach necessitates treating the compound as potentially hazardous.

Table 3: Inferred GHS Hazard Profile

| Hazard Class | GHS Category | Hazard Statement | Rationale |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for positional isomer[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for positional isomer[3] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Based on data for positional isomer[3] |

| Acute Toxicity, Oral | Category 4 (Potential) | H302: Harmful if swallowed | Based on data for related amides[4][5] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategy involves implementing controls in a hierarchical order. This framework prioritizes eliminating the hazard entirely and treats Personal Protective Equipment (PPE) as the final line of defense.

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Based on the inferred hazard profile, specific controls are mandatory when handling this compound.

-

Primary Engineering Control: All manipulations of the solid compound or its solutions that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood.[1] The fume hood serves as the primary barrier, isolating the researcher from potential inhalation exposure.

Table 4: Personal Protective Equipment (PPE) Selection Guide

| PPE Category | Item | Specification | Rationale |

|---|---|---|---|

| Eye & Face Protection | Safety Goggles | Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] | Protects eyes from splashes and airborne particulates. A face shield should be worn over goggles during procedures with a high splash risk.[6] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[6] | Prevents skin contact. Gloves must be inspected before use and disposed of immediately after contamination.[4][5] Never wear gloves outside the laboratory area. |

| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination.[7] Should be kept fully fastened. |

| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, if handling outside a fume hood. | This is a secondary control. The primary control is the use of a fume hood.[5] Respirator use requires a formal fit-testing and training program.[8] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized procedures is critical for ensuring reproducible science and consistent safety.

SOP 4.1: Weighing and Aliquoting Solid Compound

-

Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as specified in Table 4.

-

Tare Container: Place a suitable, clean container on the analytical balance within the fume hood and tare it.

-

Transfer: Carefully transfer the desired amount of this compound to the tared container using a clean spatula. Perform this action slowly and deliberately to minimize dust generation.

-

Closure: Securely cap the primary stock bottle and the newly weighed container before removing them from the balance.

-

Cleanup: Clean the spatula and any minor spills within the fume hood immediately using appropriate methods.

SOP 4.2: Preparation of Solutions

-

Setup: Conduct all solution preparations inside a chemical fume hood.

-

Solvent Addition: Place the container with the pre-weighed solid on a stir plate. Add the chosen solvent slowly to the solid to avoid splashing.

-

Dissolution: If required, use gentle heating (e.g., a water bath) or stirring to facilitate dissolution. Do not use an open flame.

-

Storage: Once dissolved, cap the container and label it clearly with the compound name, concentration, solvent, date, and your initials.

SOP 4.3: Storage and Transport

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][9] Store away from incompatible materials such as strong oxidizing agents.

-

Transport: When moving the chemical between laboratories, use a secondary containment vessel (e.g., a rubber bucket or plastic tote) to mitigate risks from accidental drops or spills.

Caption: A stepwise decision workflow for responding to a chemical spill.

Protocol for a Minor Solid Spill:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including respiratory protection if dust is present. [1]3. Gently sweep or scoop up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for disposal. [4]4. Wash the affected spill area thoroughly after material pickup is complete. [1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4][10]* Specific Hazards: Under fire conditions, toxic fumes, including carbon oxides and nitrogen oxides, may be emitted. [1][9][11]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [4][11]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., gloves, weighing papers) in a clearly labeled, sealed hazardous waste container. [4]2. Liquid Waste: Collect solutions in a dedicated, labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

-

Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [4][9]Do not pour waste down the drain. [4]

Section 7: Conclusion

While this compound lacks a complete toxicological profile, a prudent and systematic approach to safety is non-negotiable. By understanding its potential hazards based on analogous structures and rigorously applying the hierarchy of controls—prioritizing engineering controls like fume hoods and using appropriate PPE—researchers can handle this compound safely and effectively. Adherence to the detailed protocols within this guide is essential for protecting oneself, colleagues, and the research environment.

Section 8: References

-

Angene Chemical. (2024). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

-

LookChem. N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Safety Data Sheets(SDS). [Link]

-

Cheméo. (2013). Benzamide, N-(4-methoxyphenyl)-4-fluoro-. [Link]

-

Semantic Scholar. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

-

Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | C12H17NO2 | CID 521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE - Safety Data Sheet [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gerpac.eu [gerpac.eu]

- 9. aksci.com [aksci.com]

- 10. N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application